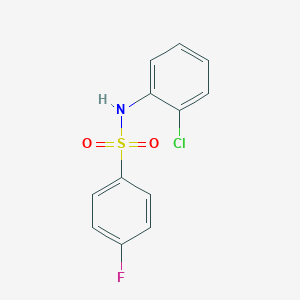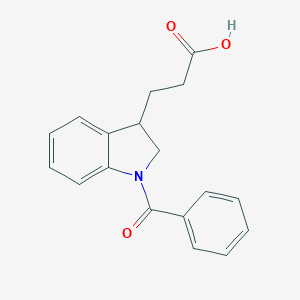
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid, also known as BDI, is a chemical compound that has been widely used in scientific research. It is a derivative of indole-3-acetic acid and has been found to have various biological activities, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has also been found to reduce the production of inflammatory mediators and cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various biological processes. However, one limitation of using 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid in scientific research. One potential application is in the development of new drugs for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has also been shown to have potential for the treatment of cancer, particularly in combination with other chemotherapeutic agents. In addition, further research is needed to fully understand the mechanism of action of 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid and its potential for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid involves the condensation reaction between indole-3-acetic acid and benzoyl chloride in the presence of a catalyst such as triethylamine. The reaction yields 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has been widely used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has also been shown to have an effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
18749-79-6 |
|---|---|
Nom du produit |
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid |
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
3-(1-benzoyl-2,3-dihydroindol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H17NO3/c20-17(21)11-10-14-12-19(16-9-5-4-8-15(14)16)18(22)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,20,21) |
Clé InChI |
AFLXAZDKNBTYER-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CCC(=O)O |
SMILES canonique |
C1C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CCC(=O)O |
Synonymes |
3-(1-benzoylindolin-3-yl)propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



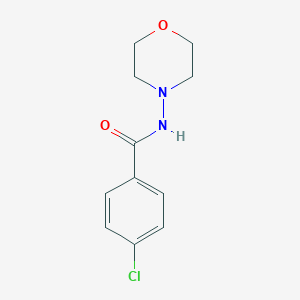
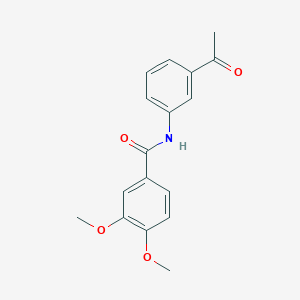
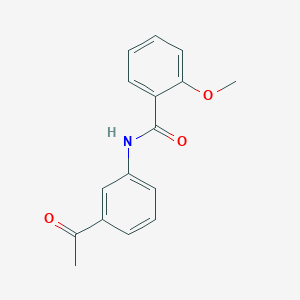
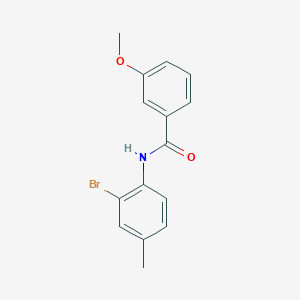
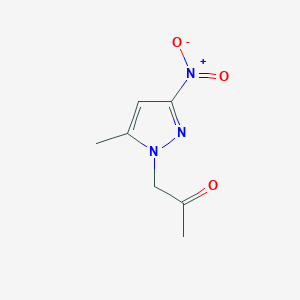
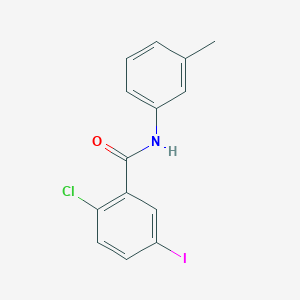
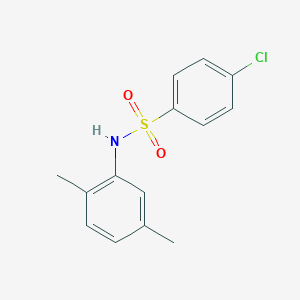
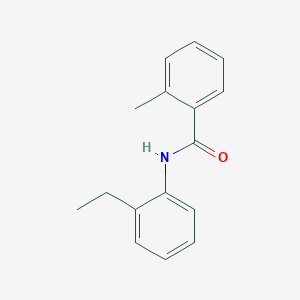
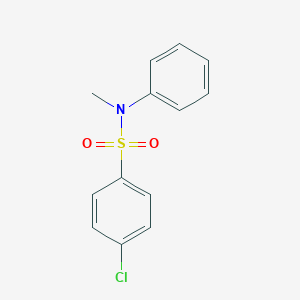
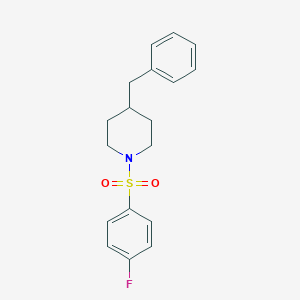
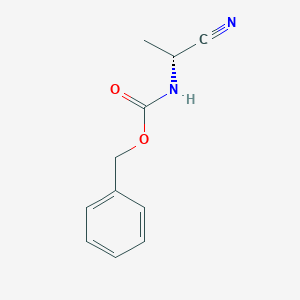
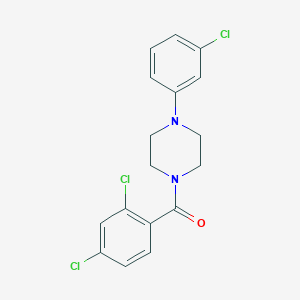
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)
